2-(2-Methoxyphenoxy)ethylamine hydrochloride

Chemical Synthesis Process Chemistry Pharmaceutical Intermediates

In carvedilol API synthesis, the free base (CAS 1836-62-0) introduces moisture sensitivity and weighing errors that compromise GMP batch consistency. This hydrochloride salt is a stable, non-hygroscopic crystalline solid enabling precise gravimetric dispensing for large-scale reactors. • Direct reactant with 4-(oxiran-2-ylmethoxy)-9H-carbazole in patented carvedilol processes; ensures reproducible stoichiometry and high optical purity. • USP-designated reference standard (Carvedilol Related Compound E) with certified purity profile for validated HPLC impurity methods in QC laboratories. • >98% HPLC purity, room-temperature storage, and ambient shipping simplify inventory and logistics for pharmaceutical manufacturing.

Molecular Formula C9H14ClNO2
Molecular Weight 203.66 g/mol
CAS No. 64464-07-9
Cat. No. B016167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methoxyphenoxy)ethylamine hydrochloride
CAS64464-07-9
Molecular FormulaC9H14ClNO2
Molecular Weight203.66 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1OCCN.Cl
InChIInChI=1S/C9H13NO2.ClH/c1-11-8-4-2-3-5-9(8)12-7-6-10;/h2-5H,6-7,10H2,1H3;1H
InChIKeyKNWPXZOMSZABHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Methoxyphenoxy)ethylamine Hydrochloride: Identity & Procurement


2-(2-Methoxyphenoxy)ethylamine hydrochloride (CAS 64464-07-9) is the hydrochloride salt of a phenoxyethylamine derivative. Its molecular formula is C9H14ClNO2, corresponding to a molecular weight of 203.67 g/mol . In contrast, the corresponding free base (CAS 1836-62-0) has a molecular weight of 167.21 g/mol . The compound is synthesized from 2-methoxyphenol (guaiacol) via reaction with ethylene oxide or similar alkylating agents, followed by amination and salt formation [1]. It is commonly supplied as a white to off-white crystalline solid with a melting point typically reported in the range of 107-109 °C . This compound serves as a critical building block, notably as the key intermediate in the synthesis of the non-selective beta- and alpha-1 adrenergic antagonist carvedilol [2].

Key Intermediate Essential building block for carvedilol synthesis
Reference Standard USP Carvedilol Related Compound E for analytical QC
Solid Handling Stable hydrochloride salt simplifies weighing and storage

2-(2-Methoxyphenoxy)ethylamine Hydrochloride: Substitution Risks


While other phenoxyethylamine derivatives, or even the free base form of 2-(2-methoxyphenoxy)ethylamine, might appear structurally similar, their interchangeability is limited by critical differences in physical state, stability, and validated purity profiles. The hydrochloride salt (CAS 64464-07-9) is a stable, non-hygroscopic solid at room temperature, which simplifies weighing, handling, and long-term storage compared to the air-sensitive, corrosive liquid free base (CAS 1836-62-0) [1]. Furthermore, in the synthesis of carvedilol and its enantiomers, the hydrochloride salt form is a key reactant specified in patented processes for achieving high optical purity, as it allows for controlled reaction conditions and easier purification of intermediates [2]. Substituting with a free base or a different salt form could introduce moisture, alter reaction kinetics, or require additional neutralization steps, potentially impacting yield and purity in a regulated pharmaceutical manufacturing environment. Additionally, for analytical quality control, the hydrochloride salt is a designated USP reference standard impurity (Carvedilol Related Compound E), a level of certification that generic analogs lack .

Free base handling mismatch
The free base is a corrosive, air-sensitive liquid; solid salt ensures precision and stability.
Analytical certification gap
USP-certified HPLC-grade material is required for regulatory QC; generic free base lacks this certification.
Synthetic route specificity
Altering the amine component yields a different final molecule, not carvedilol, breaking the patented process.

2-(2-Methoxyphenoxy)ethylamine Hydrochloride: Key Differentiators vs. Analogs


Solid Salt vs. Liquid Free Base Handling

The hydrochloride salt (CAS 64464-07-9) is a solid at standard conditions (20°C), whereas the corresponding free base (CAS 1836-62-0) is an air-sensitive, corrosive liquid [1]. The difference in physical state directly impacts handling accuracy and safety in a laboratory or pilot plant setting. Weighing a solid is significantly more precise and less prone to operator error than pipetting a viscous or volatile liquid. Additionally, the solid salt's lower sensitivity to air and moisture simplifies storage and reduces the risk of degradation, as confirmed by vendor stability data recommending inert atmosphere storage for the free base, but not for the hydrochloride .

Physical State
Data to verify
Solid hydrochloride vs. corrosive liquid free base
Supports safer handling and accurate weighing
Vendor specifications at 20°C; inert gas required for free base
Chemical Synthesis Process Chemistry Pharmaceutical Intermediates

Certified Purity: HPLC vs. GC Grade

The hydrochloride salt is commercially available with a certified purity of >98.0% as determined by High-Performance Liquid Chromatography (HPLC), and it is supplied as a USP reference standard (Carvedilol Related Compound E) with a defined assay of ≥90.0% (HPLC) [1]. In contrast, the free base is typically sold with a purity specification of >95.0% to 98.0% as determined by Gas Chromatography (GC), and it is not certified as a pharmaceutical reference standard . This difference in analytical certification is critical; HPLC is the industry-standard method for detecting non-volatile pharmaceutical impurities and degradation products, which GC may not resolve. The availability of a USP-grade reference standard for the hydrochloride directly supports its use in validated analytical methods for drug substance and product release testing.

Certified Purity
Data to verify
>98.0% HPLC, USP Reference Standard
HPLC-grade purity supports validated QC methods
Free base GC grade may miss non-volatile impurities
Analytical Chemistry Quality Control Pharmaceutical Impurity Analysis

Essential Intermediate in Carvedilol Synthesis

Patents for the synthesis of carvedilol and its enantiomers specifically claim the use of 2-(2-methoxyphenoxy)ethylamine hydrochloride in a key amidation step with a chiral glycidol derivative or an epoxypropoxy carbazole intermediate [1][2]. While analogs like N-benzyl-2-(2-methoxyphenoxy)ethylamine exist, they do not yield the identical carvedilol molecule and exhibit different receptor binding profiles . The specific methoxyphenoxy ethylamine side chain is responsible for the dual alpha-1 and beta-adrenergic antagonism that defines carvedilol's clinical efficacy [3]. Substituting a different amine in this synthetic step would result in a different final compound, not carvedilol, and would likely fail to meet the pharmacopoeial specifications for the active pharmaceutical ingredient.

Synthetic Utility
Class-level
Key intermediate in patented carvedilol synthesis
Reported as essential amine building block
Other analogs yield different final compounds
Medicinal Chemistry Process R&D Beta-Blocker Synthesis

2-(2-Methoxyphenoxy)ethylamine Hydrochloride: Pharmaceutical Applications


GMP Carvedilol API Manufacturing

This scenario leverages the compound's role as the essential amine building block in the synthesis of carvedilol. The high-purity (>98.0% by HPLC) hydrochloride salt is directly used in the patented reaction with 4-(oxiran-2-ylmethoxy)-9H-carbazole, ensuring a reproducible and validated process for producing the API [1]. The solid form of the hydrochloride salt is advantageous for accurate weighing and controlled addition in large-scale reactors, a critical factor for maintaining batch-to-batch consistency in a GMP environment [2].

Regulatory Analytical Method Validation

This application is supported by the availability of the compound as a USP Reference Standard (Carvedilol Related Compound E). Analytical chemists in QC laboratories use this certified material to develop and validate HPLC methods for detecting and quantifying this specific impurity in carvedilol drug substance and finished product. The defined assay value (≥90.0% by HPLC) and certified impurity profile provide the necessary traceability and accuracy for regulatory submissions to agencies like the FDA and EMA .

Enantiopure Carvedilol Intermediate Synthesis

Patented processes for synthesizing highly optical pure carvedilol rely on the reaction of N-protected 2-(2-methoxyphenoxy)ethylamine (derived from the hydrochloride salt) with a chiral glycidol derivative. The purity of the initial amine salt is crucial for the stereochemical outcome of this step. Using the hydrochloride form allows for simple N-protection under mild, anhydrous conditions, facilitating the generation of a key chiral intermediate [3].

Application
Selection Property
Validation Focus
Carvedilol API manufacturing
Solid salt for precise reactor addition
Batch-to-batch consistency review
Regulatory analytical method validation
USP-certified HPLC-grade reference material
Traceability and impurity profiling
Enantiopure carvedilol intermediate synthesis
Anhydrous salt for mild N-protection
Stereochemical outcome monitoring

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